Extended Elimination Half-Life: Frovatriptan vs. Sumatriptan and Other Oral Triptans
Frovatriptan exhibits a terminal elimination half-life of approximately 26 hours, which is 4 to 13 times longer than that of other commonly used oral triptans, such as sumatriptan (2 hours) and rizatriptan (2-3 hours) [1]. This prolonged half-life is a key pharmacokinetic differentiator that directly contributes to its extended duration of action and lower rates of headache recurrence [1].
| Evidence Dimension | Terminal elimination half-life (t1/2) |
|---|---|
| Target Compound Data | Approximately 26 hours |
| Comparator Or Baseline | Sumatriptan: ~2 hours; Rizatriptan: ~2-3 hours; Zolmitriptan: ~3 hours; Naratriptan: ~6 hours; Eletriptan: ~4-5 hours; Almotriptan: ~3-4 hours |
| Quantified Difference | Frovatriptan half-life is 4- to 13-fold longer than comparators |
| Conditions | Pharmacokinetic studies in healthy volunteers and migraine patients |
Why This Matters
This extended half-life is the primary driver for frovatriptan's lower headache recurrence rates and its unique suitability for short-term menstrual migraine prophylaxis, guiding procurement for patient populations with prolonged attacks.
- [1] Tfelt-Hansen P, De Vries P, Saxena PR. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy. Drugs. 2000 Dec;60(6):1259-87. doi: 10.2165/00003495-200060060-00003. View Source
